Eddha

Description

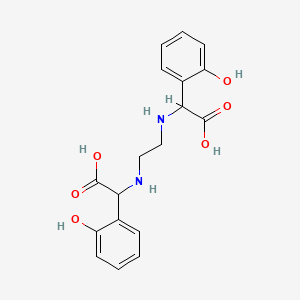

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZHMLOHNYWKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6021-71-2 (iron(+3) salt), 1170-02-1 (Parent) | |

| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30864677 | |

| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [ECHA REACH Registrations] | |

| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1170-02-1, 6021-71-2 | |

| Record name | Ethylenediaminedi-o-hydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1170-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.,.alpha.'-(1,2-ethanediyldiimino)bis[2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine-N,N'-bis((2-hydroxyphenyl)acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic) acid (EDDHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic) acid (EDDHA), a powerful hexadentate chelating agent.

Chemical Structure and Properties

Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic) acid, commonly known as this compound, is a chelating agent with the chemical formula C₁₈H₂₀N₂O₆.[1] It is a white, water-soluble powder.[1] this compound is notable for its high affinity for trivalent metal ions, particularly iron (Fe³⁺), forming highly stable complexes. This property makes it exceptionally effective as an iron fertilizer, especially in alkaline and calcareous soils where iron availability is limited.[2]

The structure of this compound features two amine groups, two phenolic hydroxyl groups, and two carboxylic acid groups, which act as the six binding sites for a metal ion, forming an octahedral complex.[1] The presence of phenolic groups distinguishes this compound from many other common aminopolycarboxylic acid chelating agents like EDTA and contributes to the high stability of its iron complexes.[1]

Isomers: this compound synthesis typically results in a mixture of positional isomers: ortho,ortho-EDDHA (o,o-EDDHA), ortho,para-EDDHA (o,p-EDDHA), and para,para-EDDHA (p,p-EDDHA). The o,o-isomer forms the most stable iron complex and is the most agronomically effective form.[3][4] Commercial products vary in their isomer composition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[2-[[2-Hydroxy-1-(2-hydroxyphenyl)-2-oxoethyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid | [1] |

| CAS Number | 1170-02-1 | [1] |

| Molecular Formula | C₁₈H₂₀N₂O₆ | [1] |

| Molar Mass | 360.36 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Water soluble | [1] |

Note: More specific quantitative data on solubility in various solvents and precise pKa values require further targeted experimental determination.

Stability Constants

The stability of the metal-EDDHA complex is a critical parameter, particularly for its use in agriculture and potential applications in drug delivery or metal ion sequestration. The logarithm of the formation constant (log K) indicates the strength of the complex.

| Metal Ion | log K |

| Fe³⁺ | ~33.9 |

| Cu²⁺ | ~23.9 |

| Zn²⁺ | ~19.3 |

| Mn²⁺ | ~13.5 |

| Ca²⁺ | ~7.5 |

| Mg²⁺ | ~5.8 |

Note: These are approximate values and can vary with experimental conditions such as pH and ionic strength. The stability of the Fe³⁺-EDDHA complex is significantly higher than that of other common chelating agents like EDTA, especially at high pH.

Synthesis of this compound

This compound is typically synthesized via a Mannich-type condensation reaction involving phenol, glyoxylic acid, and ethylenediamine.[1] The reaction yields a mixture of isomers, with the reaction conditions influencing the relative proportions of the desired o,o-EDDHA.

Logical Workflow for this compound Synthesis

Caption: Logical workflow for the synthesis of this compound from its primary reactants.

Detailed Experimental Protocol for Laboratory Synthesis

The following protocol is a modified one-step Mannich reaction for the laboratory synthesis of this compound.[5]

Materials:

-

Phenol

-

Ethylenediamine

-

Glyoxylic acid (50% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Deionized water

Procedure:

-

In a suitable reaction vessel, melt a 15-fold molar excess of phenol.

-

Slowly add ethylenediamine and a 50% aqueous solution of glyoxylic acid to the molten phenol with constant stirring.

-

Add a solution of sodium hydroxide to adjust the pH and catalyze the reaction.

-

Heat the mixture to 70°C and maintain this temperature for 3 hours with continuous stirring.

-

After 3 hours, cool the reaction mixture to room temperature.

-

Add deionized water and toluene to the mixture.

-

Perform a liquid-liquid extraction to remove excess unreacted phenol. Repeat the toluene extraction twice.

-

The aqueous phase contains the sodium salt of this compound. This can be further purified by crystallization or chromatographic methods to isolate the different isomers.

Mechanism of Action in Plant Iron Uptake

In Strategy I plants (dicots and non-graminaceous monocots), iron uptake from the soil is a highly regulated process. When these plants experience iron deficiency, they activate a series of physiological responses at the root level. Fe-EDDHA serves as a stable source of iron that can be efficiently utilized by this system.

Signaling Pathway for Iron Uptake from Fe-EDDHA

Caption: Simplified signaling pathway of iron uptake from Fe-EDDHA in Strategy I plants.

The process involves:

-

Rhizosphere Acidification: The plant root actively pumps protons (H⁺) into the soil, lowering the pH of the rhizosphere.

-

Fe(III) Reduction: The enzyme Ferric Chelate Reductase (FRO2) located on the root cell membrane reduces Fe(III) from the Fe-EDDHA complex to the more soluble Fe(II).

-

Fe(II) Transport: The ferrous iron (Fe²⁺) is then transported across the root cell membrane by the Iron-Regulated Transporter 1 (IRT1).

-

Xylem Loading: Inside the plant, Fe(II) is re-oxidized to Fe(III) and chelated with organic acids, such as citrate, for transport through the xylem to the shoots and leaves.

Experimental Protocols for Analysis and Characterization

Accurate analysis of this compound and its metal chelates is crucial for quality control in commercial products and for research purposes.

Determination of Chelated Iron by Ion-Pair Chromatography

This method allows for the separation and quantification of the different isomers of Fe-EDDHA. The protocol is based on the European Standard EN 13368-2:2017.[5]

Principle: Ion-pair chromatography involves the use of a counter-ion in the mobile phase that forms an ion pair with the charged analyte (the anionic Fe-EDDHA complex). This neutralizes the charge and allows for separation on a reverse-phase column.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV-Vis detector

-

C18 reverse-phase column

Reagents:

-

Acetonitrile (HPLC grade)

-

Tetrabutylammonium bromide (as the ion-pairing agent)

-

Water (HPLC grade)

-

Fe-EDDHA standards for each isomer

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a buffered aqueous solution of tetrabutylammonium bromide and acetonitrile. The exact composition may need to be optimized for the specific column and isomers being analyzed.

-

Sample Preparation: Accurately weigh a sample of the Fe-EDDHA product and dissolve it in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the prepared sample and standards into the HPLC system. Identify and quantify the different Fe-EDDHA isomers by comparing their retention times and peak areas to those of the standards.

Determination of Free Iron by Differential Pulse Voltammetry

This electrochemical technique is used to determine the concentration of unbound iron ions in a solution containing Fe-EDDHA.[6]

Principle: Differential pulse voltammetry measures the current that flows in an electrochemical cell as a function of an applied potential. The potential is scanned, and when it reaches the reduction potential of the free iron ions, a current peak is observed. The height of this peak is proportional to the concentration of free iron.

Instrumentation:

-

Potentiostat/Galvanostat with a three-electrode cell (working electrode, reference electrode, counter electrode)

Procedure:

-

Electrolyte Preparation: Prepare a suitable supporting electrolyte solution.

-

Sample Preparation: Dissolve a known amount of the Fe-EDDHA sample in the supporting electrolyte.

-

Measurement: Place the sample solution in the electrochemical cell and purge with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

-

Voltammetric Scan: Apply a differential pulse voltammetric scan over a potential range that includes the reduction potential of Fe(III) to Fe(II).

-

Quantification: Determine the peak current and compare it to a calibration curve prepared using standard solutions of known free iron concentrations.

Spectroscopic Characterization

UV-Visible Spectroscopy: Fe(III)-EDDHA complexes exhibit characteristic absorption bands in the visible region, which are responsible for their red-brown color. The wavelength of maximum absorbance (λmax) can be used for quantitative analysis, although it is less specific than chromatography for isomer determination.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule and to study the coordination of the metal ion. The stretching frequencies of the carboxylate (COO⁻) and phenolic (C-O) groups will shift upon complexation with a metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and its isomers. However, the paramagnetic nature of Fe(III) can lead to significant broadening of NMR signals, making analysis challenging. NMR is more readily applied to the free ligand or its complexes with diamagnetic metal ions (e.g., Zn²⁺, Ca²⁺, Mg²⁺).

Conclusion

This compound is a highly effective chelating agent with significant applications in agriculture and potential for use in other fields requiring strong metal ion sequestration. A thorough understanding of its chemical structure, properties, and the ability to accurately synthesize and analyze it are essential for its effective utilization and for the development of new applications. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound-Fe – Green-Mountain Chem [green-mountainchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of EDDHA and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) and its positional isomers. This compound is a potent hexadentate chelating agent, with its iron chelate being of significant importance in agriculture to combat iron chlorosis in plants grown in alkaline soils. The effectiveness of this compound is highly dependent on its isomeric purity, particularly the concentration of the beneficial ortho,ortho (o,o) isomer. This document details the primary synthetic routes, experimental protocols for synthesis and analysis, and quantitative data on isomer distribution.

Introduction to this compound and its Isomers

This compound is a complex organic molecule that can exist in several positional isomers depending on the substitution pattern on the two phenyl rings. The three main isomers are:

-

o,o-EDDHA: Ethylenediamine-N,N'-bis(ortho-hydroxyphenylacetic acid)

-

o,p-EDDHA: Ethylenediamine-N-(ortho-hydroxyphenylacetic acid)-N'-(para-hydroxyphenylacetic acid)

-

p,p-EDDHA: Ethylenediamine-N,N'-bis(para-hydroxyphenylacetic acid)

The spatial arrangement of the hydroxyl and carboxylic acid groups is crucial for the chelating properties of the molecule. The o,o-EDDHA isomer is the most effective chelating agent for iron due to its ability to form a stable octahedral complex, protecting the iron from precipitation at high pH. The o,p-EDDHA isomer is less stable but can provide a faster release of iron to plants.[1] The p,p-EDDHA isomer is generally considered to have poor chelating ability.[2] Commercial synthesis of this compound typically results in a mixture of these isomers.[2]

Synthetic Pathways

There are two primary methods for the synthesis of this compound and its isomers: the Strecker synthesis and the Mannich-like reaction. While the Strecker synthesis was the original method, the Mannich-like reaction is the basis for modern industrial production.

Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids. In the context of this compound, it involves the reaction of an aldehyde (salicylaldehyde), an amine (ethylenediamine), and a cyanide source (like hydrogen cyanide or potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile.[3][4]

Reaction Mechanism:

-

Imine Formation: Salicylaldehyde reacts with ethylenediamine to form an imine.

-

Cyanide Addition: A cyanide ion attacks the imine carbon to form an α-aminonitrile.

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, yielding this compound.

While historically significant, the use of highly toxic cyanides makes this method less favorable for large-scale industrial production.

Mannich-like Reaction

The current industrial synthesis of this compound is a Mannich-like reaction involving phenol, ethylenediamine, and glyoxylic acid.[5][6] This method avoids the use of cyanides and is a one-pot synthesis. However, it invariably produces a mixture of o,o, o,p, and p,p isomers because the electrophilic substitution can occur at either the ortho or para position of the phenol ring.[2]

Reaction Mechanism:

The reaction proceeds through the formation of an imine from ethylenediamine and glyoxylic acid, which then acts as an electrophile and attacks the electron-rich phenol ring. The position of the hydroxyl group on the resulting hydroxyphenylacetic acid moiety is determined by the site of this electrophilic attack.

Experimental Protocols

Synthesis of this compound via Modified One-Step Mannich Reaction

This protocol is adapted from procedures described for the synthesis of Fe-EDDHA chelates.[6][7]

Materials:

-

Phenol

-

Ethylenediamine

-

Glyoxylic acid (50% aqueous solution)

-

Sodium hydroxide

-

Toluene

-

Iron(III) nitrate nonahydrate (for chelation)

Procedure:

-

In a suitable reaction vessel, heat a 15-fold molar excess of phenol to 70°C with stirring.

-

Prepare a mixture of ethylenediamine and a 50% aqueous solution of glyoxylic acid.

-

Slowly add the ethylenediamine/glyoxylic acid mixture and a solution of sodium hydroxide to the heated phenol over a period of 3 hours, maintaining the temperature at 70°C.

-

After the addition is complete, cool the mixture to room temperature.

-

Add water and toluene to the reaction mixture and perform a liquid-liquid extraction to remove excess phenol. Repeat the extraction twice.

-

The aqueous layer contains the synthesized this compound isomers as their sodium salts.

-

For the preparation of the iron chelate, add a solution of iron(III) nitrate nonahydrate to the aqueous layer.

-

Adjust the pH to 6.5 and stir for 3 hours to facilitate chelation.

-

Raise the pH to 7-8 with a 50% aqueous sodium hydroxide solution to precipitate the Fe-EDDHA chelate.

-

Filter the resulting solid product and dry.

Synthesis of o,p-EDDHA

A specific synthesis for the o,p-EDDHA isomer has been reported, which is crucial for its use as an analytical standard.[8]

Note: The detailed, step-by-step experimental protocol for the specific synthesis of pure o,p-EDDHA is not fully available in the provided search results. However, it is mentioned that two complementary routes were designed: one using arylglycinates and glyoxal, and another based on the Strecker reaction with substituted benzaldehydes and ethylenediamine.[8]

Analysis of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

Ion-pair reversed-phase HPLC is a standard method for the separation and quantification of this compound isomers.[7][9]

Instrumentation and Conditions:

-

Column: Silica-based reversed-phase column (e.g., C18)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.015 mol/L sodium formate, pH 3.0) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detector at 277 nm.

-

Method: The principle relies on the formation of ion pairs between the anionic iron chelates and a large cation (e.g., tetrabutylammonium) in the mobile phase, which are then separated on the non-polar stationary phase.

This method can separate the meso and racemic forms of o,o-EDDHA, as well as the different stereoisomers of o,p-EDDHA.[9]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound and its isomers.[10][11] Both one- and two-dimensional NMR techniques can be employed to identify the different isomers and also to detect impurities and byproducts from the synthesis.[10] For NMR analysis of the free ligands, the iron must first be removed from the chelate. This can be achieved by precipitating the iron as iron(III) hydroxide at high pH or by forming Prussian Blue with ferrocyanide.[10]

Quantitative Data

The synthesis of this compound via the Mannich-like reaction results in a mixture of isomers. The distribution of these isomers is influenced by reaction conditions such as pH.

Table 1: Isomer Distribution of Fe-EDDHA at Different pH Values [6]

| pH | d,l-rac-Fe-(o,o) this compound (%) | meso-Fe-(o,o) this compound (%) | Fe-(o,p) this compound (%) | Fe-(p,p) this compound (%) |

| 3 | 56.04 | 47.15 | - | 0.19 |

| 5 | 44.92 | 47.15 | - | 0.18 |

| 7 | 44.55 | 47.02 | - | 0.15 |

Note: The data indicates changes over time. The values presented are initial concentrations. An increase in pH generally favors the formation of the more stable ortho,ortho isomer.[6]

Table 2: Purity of Synthesized o,p-EDDHA [8]

| Titration Method | Purity (%) |

| Potentiometric titration with Cu(II) | 69.7 |

| Photometric titration with Fe(III) | 59.7 |

Visualizations

Synthesis Pathways

Caption: Overview of the two main synthetic routes for this compound.

Experimental Workflow for Synthesis and Analysis

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. intertekinform.com [intertekinform.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Intricacies of EDDHA Chelation: A Technical Guide for Researchers

An In-depth Exploration of the Coordination Chemistry, Synthesis, and Biological Interactions of EDDHA with Metal Ions

Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid), commonly known as this compound, is a powerful hexadentate chelating agent renowned for its high affinity for metal ions, particularly iron (Fe³⁺). Its exceptional stability, especially in alkaline and calcareous conditions, has made it a cornerstone in agriculture for correcting iron deficiencies in plants. Beyond its agricultural applications, the robust chelating properties of this compound and its derivatives are of significant interest to researchers in environmental science, analytical chemistry, and drug development for applications ranging from heavy metal remediation to targeted drug delivery.

This technical guide provides a comprehensive overview of the mechanism of this compound chelation, detailing its synthesis, characterization, and the fundamental principles governing its interaction with metal ions. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile chelating agent.

The Mechanism of this compound Chelation: A Tale of Six Bonds

The efficacy of this compound as a chelating agent lies in its molecular structure, which features six coordinating groups: two nitrogen atoms from the ethylenediamine backbone, two carboxyl groups, and two phenolic hydroxyl groups. These six points of attachment allow this compound to form a highly stable, cage-like octahedral complex with a metal ion, effectively sequestering it from the surrounding environment. This multi-bond formation, known as the chelate effect, results in a complex that is significantly more stable than complexes formed by monodentate ligands.

The chelation process is a stepwise reaction where the this compound molecule wraps around the central metal ion. The stability of the resulting metal-EDDHA complex is influenced by several factors, most notably pH. At lower pH values, the carboxyl and phenolic groups are protonated, reducing their ability to coordinate with the metal ion. As the pH increases, these groups deprotonate, significantly enhancing the chelating strength of the this compound molecule. This pH-dependent stability is a critical factor in its practical applications. For instance, Fe-EDDHA remains stable and bioavailable to plants in alkaline soils with pH values up to 9, a condition where many other iron chelates would precipitate and become ineffective.[1]

A crucial aspect of this compound chemistry is the existence of positional isomers, which arise from the substitution pattern on the phenyl rings. The three main isomers are ortho-ortho (o,o-EDDHA), ortho-para (o,p-EDDHA), and para-para (p,p-EDDHA).[2] The ortho-ortho isomer is the most effective and commercially desirable form because its stereochemistry allows for the formation of six coordinate bonds with the metal ion, resulting in the most stable complex.[2] The ortho-para isomer can form five coordinate bonds, leading to a less stable complex, while the para-para isomer is generally considered ineffective as a chelating agent due to steric hindrance.[1][2]

Stability of this compound-Metal Complexes

The stability of a metal chelate is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and a stronger affinity of the chelating agent for the metal ion. The stability constants of this compound with various metal ions are crucial for predicting their behavior in different chemical and biological systems.

| Metal Ion | Log K (Stability Constant) |

| Fe³⁺ | ~33.9 |

| Cu²⁺ | ~23.9 |

| Zn²⁺ | ~18.6 |

| Mn²⁺ | ~13.6 |

| Ca²⁺ | ~7.5 |

| Mg²⁺ | ~5.8 |

Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature.

Experimental Protocols

Synthesis of this compound Ligand

The synthesis of this compound is typically achieved through a Mannich-type condensation reaction involving phenol, glyoxylic acid, and ethylenediamine in an alkaline medium.

Materials:

-

Phenol

-

Glyoxylic acid (50% aqueous solution)

-

Ethylenediamine

-

Sodium hydroxide (NaOH)

-

Toluene

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add a calculated excess of phenol.

-

Heat the phenol to approximately 70°C with continuous stirring.

-

Simultaneously and slowly add ethylenediamine and a 50% aqueous solution of glyoxylic acid to the heated phenol over a period of 3 hours. Maintain the temperature at 70°C.

-

After the addition is complete, continue stirring the mixture at 70°C for an additional 3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Add deionized water and toluene to the mixture and stir vigorously to perform an extraction. This step is to remove the excess unreacted phenol.

-

Separate the aqueous phase from the organic (toluene) phase. Repeat the extraction of the aqueous phase with fresh toluene to ensure complete removal of phenol.

-

The resulting aqueous solution contains the sodium salt of this compound (Na-EDDHA).

-

To isolate the this compound ligand, acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3. This will cause the this compound to precipitate out of the solution.

-

Filter the precipitate and wash it thoroughly with deionized water to remove any remaining salts.

-

Dry the purified this compound ligand under vacuum at a controlled temperature.

Characterization: The synthesized this compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and identify the isomeric composition, and Fourier-Transform Infrared (FTIR) spectroscopy to identify the functional groups.

Synthesis of Fe-EDDHA Chelate

Materials:

-

Synthesized this compound ligand

-

Ferric chloride (FeCl₃) or Ferric sulfate (Fe₂(SO₄)₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Dissolve a known amount of the synthesized this compound ligand in deionized water. Add sodium hydroxide solution to adjust the pH to approximately 7-8 to deprotonate the ligand and facilitate chelation.

-

In a separate beaker, dissolve a stoichiometric amount of the iron salt (e.g., FeCl₃) in deionized water.

-

Slowly add the iron salt solution to the this compound solution while stirring continuously.

-

The formation of the deep red Fe-EDDHA complex should be immediately visible.

-

Continue stirring for 1-2 hours to ensure the chelation reaction is complete.

-

The resulting Fe-EDDHA solution can be used directly or the solid chelate can be obtained by spray drying or precipitation followed by filtration and drying.

Characterization of this compound-Metal Chelates

1. UV-Visible Spectrophotometry for Fe-EDDHA Quantification

This method is based on the characteristic absorbance of the Fe-EDDHA complex in the visible region.

Procedure:

-

Prepare a series of standard solutions of Fe-EDDHA of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max), which is typically around 480 nm for the Fe-EDDHA complex.

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the unknown sample solution at the same λ_max.

-

Determine the concentration of Fe-EDDHA in the unknown sample by interpolating its absorbance on the calibration curve.

2. High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Ion-pair reversed-phase HPLC is a common method for separating and quantifying the different isomers of this compound.

Mobile Phase: A typical mobile phase consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.0) and an organic modifier like acetonitrile, containing an ion-pairing agent such as tetrabutylammonium bromide. Stationary Phase: A C18 column is commonly used. Detection: UV detector set at a wavelength where the Fe-EDDHA isomers absorb (e.g., 280 nm or 480 nm). Procedure:

-

Prepare standard solutions of the different Fe-EDDHA isomers if available.

-

Inject the standards and the sample solution into the HPLC system.

-

The isomers will separate based on their polarity and interaction with the stationary and mobile phases.

-

Identify and quantify the isomers in the sample by comparing their retention times and peak areas with those of the standards.

3. Potentiometric Titration for Stability Constant Determination

This technique involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base.

Procedure:

-

Prepare a solution containing a known concentration of the metal ion and the this compound ligand.

-

Use a calibrated pH electrode to monitor the pH of the solution.

-

Titrate the solution with a standard solution of a strong base (e.g., NaOH).

-

Record the pH after each addition of the base.

-

The resulting titration curve will show pH changes that correspond to the deprotonation of the ligand and the formation of the metal-ligand complex.

-

The stability constants are calculated from the titration data using specialized software that fits the data to a model of the chemical equilibria involved.

Biological Uptake and Transport of this compound-Metal Chelates

In Plants

The uptake of iron from Fe-EDDHA in plants primarily follows a mechanism known as "Strategy I," which is employed by all dicots and non-graminaceous monocots.

-

Release of Protons and Reductants: The plant roots actively acidify the rhizosphere (the soil region around the roots) by releasing protons (H⁺). They also release reductants.

-

Reduction of Fe³⁺ to Fe²⁺: At the root surface, a membrane-bound ferric chelate reductase enzyme reduces the Fe³⁺ in the Fe-EDDHA complex to the more soluble ferrous form, Fe²⁺.

-

Transport into the Root: The Fe²⁺ is then transported across the root cell membrane by specific iron-regulated transporters (IRTs).

-

Translocation: Once inside the plant, the iron is chelated by other organic molecules, such as citrate, and transported to the shoots and leaves via the xylem.

In Mammalian Systems and Drug Development

In the context of drug development, understanding the cellular uptake of iron chelates is crucial for designing effective therapies for iron overload diseases or for developing targeted drug delivery systems. The uptake of non-transferrin-bound iron (NTBI), which can include iron chelates, is a key area of research.

While the specific mechanisms for this compound-metal chelate uptake in mammalian cells are less well-defined than in plants, several pathways are implicated in the uptake of NTBI:

-

Reductive Pathway: Similar to plants, some mammalian cells possess cell surface reductases that can reduce Fe³⁺ to Fe²⁺, which is then transported into the cell by transporters like the Divalent Metal Transporter 1 (DMT1).

-

Endocytosis: Iron chelates may be taken up by fluid-phase or adsorptive endocytosis, where the chelate is engulfed by the cell membrane to form a vesicle that is then internalized.

-

Zinc Transporters: Some studies suggest that zinc transporters of the ZIP family (Zrt- and Irt-like proteins) may also play a role in the uptake of non-transferrin-bound iron.

The ability of this compound to safely shuttle metal ions across biological membranes is a promising avenue for the development of novel therapeutic agents. For example, chelates could be designed to deliver essential metals to deficient cells or to remove toxic metals from the body. Further research into the specific transporters and signaling pathways involved in the cellular uptake of this compound-metal complexes will be critical for advancing these applications.

This guide provides a foundational understanding of the complex and multifaceted nature of this compound chelation. The provided protocols and data serve as a starting point for researchers to explore and harness the potential of this powerful chelating agent in their respective fields.

References

Stability of EDDHA Complexes with Various Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability constants of ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) with a range of metal ions. Understanding these constants is crucial for applications in agriculture, environmental remediation, and potentially in chelation therapy and drug delivery systems. This document provides a compilation of stability constants, detailed experimental protocols for their determination, and a visualization of the factors influencing complex stability.

Core Concept: this compound and Metal Chelation

This compound is a potent hexadentate chelating agent, meaning it can form up to six bonds with a single metal ion. This multidentate coordination results in the formation of highly stable, water-soluble metal complexes. The stability of these chelates is paramount to their efficacy in various applications, as it determines the chelating agent's ability to sequester and transport metal ions in a given environment. The stability of these complexes is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex.

Data Presentation: this compound-Metal Stability Constants

The following table summarizes the logarithm of the stability constants (log K) for this compound with several divalent and trivalent metal ions. It is important to note that this compound exists as different isomers, primarily the ortho-ortho (o,o) and ortho-para (o,p) isomers, which exhibit different stability constants.

| Metal Ion | This compound Isomer | Log K Value | Reference |

| Fe³⁺ | o,o-EDDHA | 35.40 - 35.86 | [1] |

| Fe³⁺ | o,p-EDDHA | 28.72 | [1] |

| Cu²⁺ | Not Specified | ~18.8 | [2] |

| Zn²⁺ | o,p-EDDHA | Determined via potentiometry | [3] |

| Mn²⁺ | o,o-EDDHA | Determined via potentiometry | [3] |

| Mn²⁺ | o,p-EDDHA | Determined via potentiometry | [3] |

| Ca²⁺ | Not Specified | 8.20 | [1] |

| Mg²⁺ | Not Specified | 9.00 | [1] |

Note: The exact experimental conditions (e.g., temperature, ionic strength) can influence the determined stability constants.

Experimental Protocols: Determining Stability Constants

The determination of stability constants for this compound-metal complexes is typically achieved through potentiometric titration, spectrophotometric methods, or ion-pair chromatography.

Potentiometric Titration

This is a widely used method for determining the stability constants of metal complexes.

Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and this compound with a strong base (e.g., NaOH), the resulting change in pH can be monitored using a pH electrode. The titration curve of the metal-ligand mixture will be different from the titration curve of the ligand alone, and this difference can be used to calculate the stability constant of the complex.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standard solution of the this compound ligand of known concentration.

-

Prepare a standard solution of the metal salt (e.g., FeCl₃, CuSO₄) of known concentration.

-

Prepare a standardized solution of a strong base (e.g., carbonate-free NaOH).

-

Prepare a solution of a background electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength.

-

-

Titration Procedure:

-

In a thermostated reaction vessel, place a known volume of the this compound solution and the background electrolyte.

-

In a separate experiment, place a known volume of the this compound solution, the metal salt solution, and the background electrolyte in the reaction vessel. The metal-to-ligand ratio is typically 1:1 or varied depending on the expected stoichiometry of the complex.

-

Immerse a calibrated pH electrode and a temperature probe into the solution.

-

Titrate the solution with the standardized strong base, adding small increments of the titrant.

-

Record the pH of the solution after each addition of the titrant, ensuring that equilibrium is reached before each reading.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of base added for both titrations (ligand alone and metal-ligand mixture).

-

From the titration curves, the formation function (n̄), which represents the average number of ligands bound to a metal ion, and the free ligand concentration ([L]) can be calculated at each point of the titration.

-

The stability constants are then determined by solving a set of simultaneous equations or by using computer programs that refine the constants by minimizing the difference between the experimental and calculated titration curves.

-

Spectrophotometric Method

This method is suitable when the formation of the metal-EDDHA complex results in a change in the solution's absorbance in the UV-Vis region.

Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of solutions containing varying ratios of the metal ion and this compound, the concentration of the formed complex can be determined, which allows for the calculation of the stability constant.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of this compound (or vice versa).

-

Alternatively, use the method of continuous variations (Job's plot), where a series of solutions are prepared in which the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant.

-

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λmax) for the metal-EDDHA complex.

-

Measure the absorbance of each prepared solution at the λmax.

-

-

Data Analysis:

-

For the mole ratio method, plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

-

For Job's plot, plot absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.

-

The stability constant is calculated from the absorbance data and the initial concentrations of the metal and ligand using appropriate mathematical treatments, often involving iterative methods or specialized software.

-

Ion-Pair Chromatography for Fe-EDDHA Analysis (EN 13368-2:2017)

This method is specifically designed for the determination of iron chelated by this compound and its isomers in fertilizers.

Principle: The iron-EDDHA chelate, being an anion, is paired with a large cation (the ion-pair reagent, e.g., tetrabutylammonium) in the mobile phase. This neutral ion-pair is then separated on a non-polar stationary phase (e.g., C18) via reversed-phase chromatography. Detection is typically performed using a UV-Vis detector.

Detailed Methodology (based on EN 13368-2:2017): [4][5][6][7][8]

-

Sample Preparation:

-

An aqueous solution of the fertilizer sample is prepared.

-

The solution is filtered to remove any insoluble material.

-

-

Chromatographic System:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: An aqueous solution containing an ion-pair reagent (e.g., tetrabutylammonium phosphate) and an organic modifier (e.g., acetonitrile), buffered to a specific pH.

-

Detector: UV-Vis detector set at a wavelength where the Fe-EDDHA complex absorbs (e.g., 280 nm).

-

-

Analysis:

-

A known volume of the prepared sample solution is injected into the chromatograph.

-

The different isomers of Fe-EDDHA are separated based on their retention times.

-

Quantification is achieved by comparing the peak areas of the sample with those of standard solutions of known Fe-EDDHA concentrations.

-

Mandatory Visualization: Factors Influencing this compound-Metal Complex Stability

The stability of this compound-metal complexes is not solely dependent on the metal ion but is influenced by several interconnected factors. The following diagram illustrates these relationships.

Caption: Factors influencing the stability of this compound-metal complexes.

References

- 1. agvise.com [agvise.com]

- 2. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. gov.uk [gov.uk]

- 5. store.accuristech.com [store.accuristech.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. NEN-EN 13368-2:2017 en [nen.nl]

- 8. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ortho-ortho EDDHA vs. ortho-para EDDHA: Structure, Stability, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) is a potent hexadentate chelating agent renowned for its high affinity for ferric iron (Fe³⁺). Its primary application lies in agriculture to combat iron chlorosis in plants growing in alkaline soils, but its strong iron-binding properties are also of interest in biomedical research. The efficacy of this compound is critically dependent on the specific positional isomer, as the placement of the hydroxyl groups on the phenyl rings dictates the stability and, consequently, the bioavailability of the chelated iron. The industrial synthesis of this compound typically yields a mixture of isomers, primarily the ortho-ortho and ortho-para forms.[1] Understanding the structural and functional differences between these isomers is paramount for developing effective chelation-based products and therapies.

Core Structural Differences

This compound's structure features an ethylenediamine backbone with two N-carboxymethyl-o-hydroxyphenyl groups. The key difference between the isomers lies in the position of the hydroxyl (-OH) group on the phenyl rings relative to the ethylenediamine linkage.

-

ortho-ortho this compound (o,o-EDDHA): In this isomer, both hydroxyl groups are in the ortho position. This configuration allows the two phenolate, two amine, and two carboxylate groups to wrap around a central metal ion, forming a stable, six-coordinate octahedral complex.[1] This spatial arrangement is optimal for chelation, providing the highest level of stability.

-

ortho-para this compound (o,p-EDDHA): This isomer has one hydroxyl group in the ortho position and the other in the para position. While it can still chelate iron, the altered geometry results in a less stable complex compared to the ortho-ortho isomer. The para-positioned hydroxyl group is not sterically positioned to effectively coordinate with the central iron atom, leading to weaker binding.

Below is a visualization of the fundamental structural differences between the two primary isomers of this compound.

Comparative Stability and Efficacy

The structural arrangement directly impacts the stability of the iron chelate, which is the most critical factor for its effectiveness. The ortho-ortho isomer forms a significantly more stable complex with iron across a wide pH range, particularly in neutral to alkaline conditions (pH 7-9).[2][3] This high stability prevents the iron from precipitating as insoluble iron hydroxides in the soil, keeping it available for plant uptake.

The ortho-para isomer, while still capable of chelating iron, forms a less stable complex.[2] This reduced stability makes it more susceptible to dissociation, especially at higher pH levels. Consequently, its efficacy in delivering bioavailable iron is considerably lower than that of the ortho-ortho form. The para-para isomer is the least stable and is generally considered ineffective for iron chelation in practical applications.[2][4]

| Parameter | ortho-ortho this compound-Fe | ortho-para this compound-Fe | para-para this compound-Fe |

| Iron Chelation | Forms a highly stable, six-coordinate octahedral complex. | Forms a less stable complex due to suboptimal geometry. | Cannot effectively chelate iron across a wide pH range.[1] |

| pH Stability | Excellent stability in a wide pH range (3-9).[3] | Moderately stable, with decreased stability in alkaline conditions. | Low stability, particularly in neutral to alkaline soils.[2][4] |

| Bioavailability | Highest bioavailability, recognized as the most effective form.[3] | Lower bioavailability compared to the ortho-ortho isomer. | Very low to no bioavailability for plants. |

Experimental Protocols: Synthesis and Analysis

The production and verification of this compound isomers involve specific chemical and analytical methodologies.

A. Synthesis of this compound Isomers

The commercial synthesis of this compound is typically achieved through a multi-component reaction involving phenol, glyoxylic acid, and ethylenediamine.[5] This process inherently produces a mixture of positional isomers (ortho-ortho, ortho-para, and para-para) because the alkylation of phenol can occur at either the ortho or para position relative to the hydroxyl group.[1]

Detailed Protocol Outline (Glyoxylate Method):

-

Reactant Preparation: Phenol, ethylenediamine, and glyoxylic acid are used as the primary reactants.[1]

-

Condensation Reaction: The reaction is initiated, often under alkaline conditions using a hydroxide source like sodium hydroxide. An initial Schiff base condensate is formed, which then alkylates the phenol.

-

Isomer Formation: The electrophilic substitution on the phenol rings results in a mixture of o,o-EDDHA, o,p-EDDHA, and p,p-EDDHA. Directing the synthesis to favor the ortho-ortho isomer is a significant manufacturing challenge.[1]

-

Chelation: The resulting mixture of this compound isomers is then reacted with a source of ferric iron to produce the final chelated product.

-

Purification/Separation (Optional): Advanced purification techniques may be employed to increase the percentage of the desired ortho-ortho isomer, though this adds to the cost.

B. Analytical Method for Isomer Quantification

Determining the relative abundance of each isomer in a commercial product is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Detailed Protocol Outline (HPLC Analysis):

-

Sample Preparation: A known quantity of the Fe-EDDHA product is dissolved in a suitable solvent, typically a buffered mobile phase, to a precise concentration.

-

Standard Preparation: Certified reference standards of pure ortho-ortho and ortho-para Fe-EDDHA are prepared in the same manner to create a calibration curve. The synthesis of a pure o,p-EDDHA standard is a necessary prerequisite for accurate quantification.[1]

-

Chromatographic System: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector is commonly used.

-

Mobile Phase: An ion-pair mobile phase is often employed to achieve separation. For example, a mixture of water, methanol, and an ion-pairing agent like tetrabutylammonium bromide, buffered to a specific pH.

-

Separation and Detection: The sample is injected into the HPLC system. The different isomers will have different retention times as they interact with the column, allowing for their separation. The detector measures the absorbance at a specific wavelength (e.g., ~480 nm for the Fe-chelate complexes), and the peak area is proportional to the concentration of each isomer.

-

Quantification: By comparing the peak areas from the sample to the calibration curve generated from the standards, the precise percentage of ortho-ortho and ortho-para isomers in the product can be determined.

Conclusion for a Technical Audience

For researchers in drug development and agricultural science, the distinction between this compound isomers is not trivial. The superior stability of the ortho-ortho this compound-Fe complex ensures maximum bioavailability and efficacy, making it the only isomer of significant therapeutic or agricultural value. The presence of the ortho-para isomer is often an indicator of the synthesis process and is considered an impurity with lower performance.[1] Therefore, analytical quantification of the ortho-ortho content is a critical quality attribute for any this compound-based formulation. Future research may focus on stereoselective synthesis pathways to produce pure ortho-ortho this compound, eliminating the need for costly post-synthesis purification and enhancing product consistency.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time [mdpi.com]

- 3. This compound Chelated Iron Ortho-Ortho 4.8 100% Watersoluble - this compound Fe Iron Chelated Organic Fertilizer, Chelated Iron Fertilizer | Made-in-China.com [m.made-in-china.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Speciation of EDDHA in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical speciation of ethylenediamine-N,N′-bis(2-hydroxyphenylacetic acid) (EDDHA) in aqueous solutions. This compound is a powerful hexadentate chelating agent renowned for its high affinity for ferric iron (Fe³⁺), making it a critical component in agriculture to correct iron deficiency in plants, particularly in alkaline soils. Understanding its behavior in water—how its form and that of its metal complexes change with environmental conditions—is paramount for optimizing its efficacy and for its potential applications in other fields, including environmental remediation and drug development.

Introduction to this compound and its Isomers

This compound binds metal ions through six coordination sites: two aminic nitrogens, two carboxylate oxygens, and two phenolate oxygens.[1] The industrial synthesis of this compound results in a mixture of positional isomers, which have significantly different chelating abilities due to their stereochemistry.[2]

-

ortho,ortho-EDDHA ([o,o]-EDDHA): This isomer possesses the strongest chelating properties. The hydroxyl groups are in the ortho position on both phenyl rings, allowing all six donor groups to coordinate effectively with a metal ion, forming a stable, six-coordinate complex.[3] This isomer itself exists as two diastereomers: a racemic mixture (d,l) and a meso form.[4]

-

ortho,para-EDDHA ([o,p]-EDDHA): In this isomer, one hydroxyl group is in the ortho position and the other is in the para position. This configuration results in weaker chelation, as it can only act as a pentadentate (five-site) ligand.[3]

-

para,para-EDDHA ([p,p]-EDDHA): With both hydroxyl groups in the para position, this isomer exhibits negligible complexing ability due to steric hindrance that prevents the phenolic groups from participating in chelation.[2]

The relative proportion of these isomers in a commercial product is a key determinant of its quality and effectiveness. The [o,o] isomer is the most desirable for its high stability.[3]

Chemical Speciation: The Critical Role of pH

The term "chemical speciation" refers to the distribution of a chemical element among its various chemical forms in a system. For this compound in an aqueous solution, the speciation is overwhelmingly governed by the pH. The pH dictates the protonation state of the this compound ligand's functional groups (carboxyl, amino, and phenolic) and, consequently, its ability to bind metal ions.

The stability of the Fe-EDDHA chelate is highly pH-dependent. At a low pH of 3, the Fe-EDDHA complex is least stable and can undergo partial decomposition.[4][5] As the pH increases, stability is enhanced, with the highest total chelate concentration and stability observed at a neutral pH of 7.[5] Fe-EDDHA is noted for its ability to remain stable and keep iron soluble up to a pH of 9, outperforming other common chelates like EDTA and DTPA in alkaline conditions.[4]

Below is a conceptual diagram illustrating the stepwise deprotonation of the fully protonated this compound ligand (H₆L²⁺) as the pH of the solution increases.

References

An In-depth Technical Guide to the Photodegradation Pathways of EDDHA Chelates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the photodegradation pathways of ethylenediamine-N,N'-bis(o-hydroxyphenylacetic acid) (EDDHA) chelates, with a primary focus on the iron(III) chelate (Fe-EDDHA). It synthesizes findings on the mechanisms of degradation, the influence of environmental factors, and the analytical methodologies used to study these processes.

Introduction to Fe-EDDHA and its Photostability

Fe-EDDHA is a highly effective iron chelate used to correct iron chlorosis in plants, particularly in alkaline soils. Its stability across a wide pH range is a key advantage over other chelating agents like EDTA and DTPA.[1][2] The (o,o)-EDDHA isomer is particularly effective due to its six-coordinate binding with iron, forming a stable complex.[2]

The photosensitivity of iron chelates is a critical factor in their environmental fate and efficacy. While Fe-EDTA and Fe-DTPA are well-documented to undergo photodegradation, the stability of Fe-EDDHA to light is a subject of some debate in the scientific literature. Some studies suggest that at typical environmental pH values (4–8), the low reduction potential of Fe(III)-o,o-EDDHA makes it relatively unreactive to photochemical degradation.[1] However, other research demonstrates that Fe-EDDHA is susceptible to photodegradation, particularly under ultraviolet (UV) and blue light, leading to the breakdown of the organic ligand and a reduction in soluble iron.[3][4] This degradation is influenced by factors such as irradiance intensity, wavelength, temperature, and pH.[3][5]

Proposed Photodegradation Pathways

The fundamental photochemical process initiating the degradation of Fe(III)-aminopolycarboxylate chelates is a ligand-to-metal charge transfer (LMCT). This involves the absorption of a photon, leading to the reduction of Fe(III) to Fe(II) and the concomitant oxidation of the organic ligand, which may then undergo further degradation.

While a complete and universally accepted degradation pathway for Fe-EDDHA under all conditions has not been fully elucidated, evidence suggests the following potential pathways, particularly under conditions of extreme pH and in the presence of oxygen.

Pathway at Extreme pH

Under strongly acidic or basic conditions, the photodegradation of the this compound ligand (referred to as EHPG) is proposed to proceed through the formation of an unstable glyoxal imine intermediate. This intermediate subsequently fragments, leading to the formation of several key aromatic byproducts.[1]

The proposed fragmentation can lead to:

-

α-hydroxyphenyl glycine

-

Salicylaldehyde , which can be further oxidized to salicylic acid .[1]

The formation of amine residues from the breakdown of the ethylenediamine bridge is also a likely outcome, by analogy with the photodegradation of EDTA and DTPA.[3] The accumulation of these basic amine residues can lead to an increase in the pH of the solution upon irradiation.[3]

Below is a diagram illustrating this proposed photodegradation pathway.

Caption: Proposed photodegradation pathway of Fe-EDDHA at extreme pH.

Experimental Protocols for Studying Photodegradation

The investigation of Fe-EDDHA photodegradation involves a multi-step process, from sample preparation and controlled irradiation to the analysis of the parent compound and its degradation products.

Sample Preparation and Irradiation

-

Preparation of Fe-EDDHA Solutions: Aqueous solutions of Fe-EDDHA are prepared at known concentrations. For studies investigating the effect of pH, solutions are buffered to the desired pH values (e.g., 3, 5, 7, 9).[6]

-

Irradiation Setup: The solutions are placed in photoreactors equipped with specific light sources. Common sources include fluorescent and incandescent lamps, high-intensity discharge (HID) lamps, or solar simulators.[3] To study the effect of wavelength, spectral filters can be used to isolate specific regions of the light spectrum (e.g., blue and UV light).[3] Control samples are typically wrapped in aluminum foil to exclude light.

-

Sampling: Aliquots of the solution are collected at regular time intervals during irradiation for subsequent analysis.

Analytical Methodologies

A combination of spectrophotometric and chromatographic techniques is employed to monitor the degradation process and identify the resulting products.

-

UV-Visible Spectrophotometry: This technique is used to monitor the concentration of the Fe-EDDHA chelate over time by measuring its absorbance at a characteristic wavelength, which is approximately 480 nm.[7] The disappearance of the chelate is often modeled using kinetic equations (e.g., first-order kinetics).[3]

-

Atomic Absorption (AA) Spectrophotometry: AA is used to determine the concentration of total soluble iron in the solution. A decrease in soluble iron often indicates the formation of insoluble iron precipitates as the chelate degrades.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent Fe-EDDHA from its isomers and potential degradation products. Ion-pair chromatography is a standard method for the analysis of Fe-EDDHA isomers.[6] The method typically involves a C18 column and a mobile phase containing an ion-pairing reagent like tetrabutylammonium (TBA+).[6]

-

Mass Spectrometry (MS) Coupled with Chromatography (LC-MS, GC-MS): To identify the chemical structures of the degradation products, mass spectrometry is essential.

-

LC-MS: Liquid chromatography-mass spectrometry allows for the separation of non-volatile, polar degradation products followed by their mass analysis, which is crucial for structural elucidation.

-

GC-MS: Gas chromatography-mass spectrometry is suitable for the analysis of volatile or semi-volatile degradation products. Derivatization may be necessary for non-volatile compounds to make them amenable to GC analysis.

-

The following diagram outlines a typical experimental workflow for studying Fe-EDDHA photodegradation.

Caption: Experimental workflow for Fe-EDDHA photodegradation studies.

Quantitative Data on Photodegradation

The rate of photodegradation of iron chelates is often described by first-order kinetics.[3] The rate constant (k) and the half-life (t½) are key parameters used to quantify the speed of the reaction under specific conditions. The quantum yield (Φ) is a measure of the efficiency of a photochemical process, defined as the number of moles of a substance reacted per mole of photons absorbed.

| Parameter | Effect on Photodegradation Rate | Rationale | Citation(s) |

| Irradiance Intensity | Increases | Higher photon flux leads to a greater rate of photochemical reactions. | [3] |

| Wavelength | Dependent (higher in UV/blue region) | Fe-chelates have strong absorbance in the UV and blue regions of the spectrum, which corresponds to the energy required for LMCT. | [3] |

| Temperature | Minor Increase | The primary driver is photochemical, but a slight increase in rate with temperature can occur. The low temperature coefficient (Q10) confirms it is a photochemical event. | [3] |

| pH | Dependent (potentially higher at extremes) | The stability of the Fe-EDDHA complex and the speciation of iron are pH-dependent. Degradation pathways involving intermediates like glyoxal imine are noted at extreme pHs. | [1][6] |

| Initial Concentration | May Decrease Rate | At higher concentrations, there can be a self-shading effect, where the outer layers of the solution absorb most of the light, protecting the molecules in the bulk solution. |

Conclusion

The photodegradation of Fe-EDDHA is a complex process that is highly dependent on environmental conditions, particularly pH and the wavelength of incident light. While Fe-EDDHA is more stable than many other iron chelates, it is susceptible to degradation under UV and blue light. The primary photochemical event is a ligand-to-metal charge transfer, leading to the reduction of Fe(III) to Fe(II) and the oxidation and subsequent fragmentation of the this compound ligand. At extreme pH values, the degradation may proceed through a glyoxal imine intermediate to form products such as salicylaldehyde and salicylic acid.

Further research is needed to fully elucidate the photodegradation pathways of Fe-EDDHA under environmentally relevant conditions (i.e., neutral pH) and to provide comprehensive quantitative data on degradation kinetics and quantum yields across a range of conditions. The use of advanced analytical techniques such as LC-MS and GC-MS will be crucial in identifying the full spectrum of degradation products and piecing together the complete degradation pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ars.usda.gov [ars.usda.gov]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide on the Geochemical Behavior of EDDHA in Calcareous Soils

For Researchers, Scientists, and Drug Development Professionals

Introduction to EDDHA and Iron Chlorosis in Calcareous Soils

Iron (Fe) is a crucial micronutrient for plant growth and development, playing a vital role in chlorophyll synthesis, respiration, and various enzymatic reactions.[1] However, in calcareous soils, which are characterized by high pH and the presence of calcium carbonate (CaCO₃), iron availability to plants is often severely limited. This leads to iron deficiency chlorosis, a condition where plant leaves turn yellow due to insufficient chlorophyll production, ultimately impacting crop yield and quality.[2][3]

To counteract this, synthetic iron chelates are widely used in agriculture to maintain iron in a soluble and plant-available form.[4] Among these, ethylenediamine-N,N'-bis(o-hydroxyphenylacetic acid) (this compound) is recognized as one of the most effective chelating agents for correcting iron deficiency in alkaline and calcareous soils.[2][5] The Fe-EDDHA chelate exhibits high stability over a broad pH range, ensuring that iron remains in solution and accessible to plant roots.[6][7] This technical guide provides a comprehensive overview of the geochemical behavior of this compound in calcareous soils, focusing on its stability, interactions with soil components, and the mechanisms of iron uptake by plants.

Chemical Properties and Isomers of this compound

This compound is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a highly stable complex.[8] The effectiveness of Fe-EDDHA is largely attributed to its isomeric forms. The most effective and stable isomer for agricultural use is the ortho-ortho (o,o-EDDHA) isomer.[5][9] Other isomers, such as ortho-para (o,p-EDDHA) and para-para (p,p-EDDHA), are less stable and less effective at preventing iron precipitation in calcareous soils.[10][11] The higher the proportion of the o,o-EDDHA isomer in a fertilizer, the more effective it is at combating iron chlorosis.[9]

Geochemical Behavior of this compound in Calcareous Soils

The persistence and efficacy of Fe-EDDHA in calcareous soils are governed by a complex interplay of chemical reactions, including ligand exchange, competitive ion interactions, and adsorption to soil particles.

Stability of Fe-EDDHA in High pH Environments

The primary advantage of Fe-EDDHA is its exceptional stability in high pH conditions, where other chelates like Fe-EDTA and Fe-DTPA become less effective.[6][12] Fe-EDDHA can maintain iron in a soluble form at a soil pH of up to 9.0.[7] This stability is crucial for ensuring a continuous supply of iron to plants in calcareous soils.

Competition with Other Cations

In calcareous soils, high concentrations of other metal cations, particularly calcium (Ca²⁺), can compete with iron for the this compound ligand. However, the stability constant of Fe(III)-EDDHA is significantly higher than that of Ca-EDDHA, meaning that this compound has a much stronger affinity for iron.[13] This high stability constant ensures that the Fe-EDDHA complex remains intact, preventing the displacement of iron by calcium.[12]

Interaction with Soil Components

Fe-EDDHA can interact with various soil components, including clays and organic matter. While some adsorption of the chelate to soil particles can occur, the o,o-EDDHA isomer is known for its low reactivity with soil components, which contributes to its high efficiency in supplying iron to plants.[11] The less stable o,p-EDDHA isomer, however, is more prone to adsorption and reactions with soil constituents.[14]

Biodegradation

Studies have shown that the gradual decline of Fe-EDDHA concentration in soil solution is not significantly influenced by biodegradation.[14] This suggests that the persistence of Fe-EDDHA is primarily determined by chemical and physical interactions within the soil environment rather than microbial breakdown.

Mechanism of Iron Uptake from Fe-EDDHA by Plants

Plants have evolved specific strategies to acquire iron from the soil. "Strategy I" plants, which include all dicots and non-graminaceous monocots, actively increase iron solubility and uptake in response to iron deficiency.[15] This strategy involves three key steps:

-

Rhizosphere Acidification: The plant roots release protons (H⁺) into the surrounding soil, lowering the pH of the rhizosphere.[1]

-

Fe(III) Reduction: A membrane-bound enzyme, ferric chelate reductase (FCR), reduces Fe(III) from the chelate to the more soluble Fe(II) form.[15]

-

Fe(II) Transport: Specific transporters then move the Fe(II) across the root cell membrane.[15]

The Fe-EDDHA chelate delivers iron to the root surface, where the plant's uptake mechanism can efficiently acquire it.[16]

Quantitative Data on this compound Behavior

The following tables summarize key quantitative data related to the geochemical behavior of this compound in calcareous soils.

Table 1: Stability Constants (Log K) of Metal-EDDHA Complexes

| Metal Ion | Log K (o,o-EDDHA) | Reference |

| Fe³⁺ | 35.09 | [11] |

| Cu²⁺ | >30 | [4] |

| Zn²⁺ | 20.46 | [11] |

| Mn²⁺ | 19.89 | [11] |

| Ca²⁺ | ~8 | [2] |

Note: Higher Log K values indicate greater stability of the complex.

Table 2: Effective pH Range of Common Iron Chelates

| Chelate | Effective pH Range | Reference |

| Fe-EDDHA | 4.0 - 9.0 | [6][7] |

| Fe-DTPA | 4.0 - 7.5 | [6] |

| Fe-EDTA | 4.0 - 6.5 | [6] |

Experimental Protocols

Determination of Chelate Stability in Soil

Objective: To assess the persistence of soluble Fe-EDDHA in a calcareous soil suspension over time.

Methodology:

-

Soil Sample Preparation: A calcareous soil sample is air-dried and sieved.

-

Incubation: A known concentration of Fe-EDDHA solution is added to a soil-water suspension.

-

Sampling: Aliquots of the soil solution are collected at various time intervals (e.g., 0, 1, 24, 48, 168 hours).

-

Analysis: The concentration of soluble Fe-EDDHA in the collected samples is determined using High-Performance Liquid Chromatography (HPLC).

Evaluation of Iron Uptake by Plants (Ferric Chelate Reductase Assay)

Objective: To measure the plant's ability to take up iron from Fe-EDDHA by quantifying the activity of the ferric chelate reductase (FCR) enzyme.[15]

Methodology:

-

Plant Culture: Plants are grown hydroponically with and without iron to induce iron deficiency.

-

Root Excision: The roots of the plants are excised.

-

Assay Solution: The excised roots are placed in an assay solution containing Fe(III)-EDTA and a Fe(II) chelator (e.g., Ferrozine).

-

Spectrophotometry: The FCR activity is determined by measuring the formation of the Fe(II)-Ferrozine complex spectrophotometrically at a specific wavelength.

Visualizations of Key Processes

Logical Relationship of this compound Isomers and Efficacy

Caption: Relationship between this compound isomers and their efficacy.

Experimental Workflow for Chelate Stability Analysis

Caption: Workflow for determining Fe-EDDHA stability in soil.

Signaling Pathway for Plant Iron Uptake (Strategy I)

Caption: Mechanism of iron uptake by Strategy I plants.

Conclusion